molecular formula C12H7Cl2FO B6374662 4-(3,4-Dichlorophenyl)-3-fluorophenol CAS No. 1261894-06-7

4-(3,4-Dichlorophenyl)-3-fluorophenol

Cat. No.: B6374662
CAS No.: 1261894-06-7
M. Wt: 257.08 g/mol
InChI Key: KKEQJYRJWGGSLS-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-3-fluorophenol (CAS 1261894-06-7) is an organic compound with the molecular formula C12H7Cl2FO and a molecular weight of 257.09 g/mol . This chemical is a fluorinated biphenyl derivative, a class of compounds known for their significant value in scientific research and development . The presence of both fluorine and chlorine atoms on the aromatic rings is a common strategy in modern agrochemical and pharmaceutical design, as halogens can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity . Fluorine, in particular, is prized for its ability to act as a bioisostere and to improve membrane permeability in bioactive molecules . Researchers utilize such complex phenolic compounds as key intermediates and building blocks in the synthesis of more advanced target molecules. As a supplier of this specialty chemical, we ensure high purity for applications strictly within laboratory research settings. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dichlorophenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FO/c13-10-4-1-7(5-11(10)14)9-3-2-8(16)6-12(9)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEQJYRJWGGSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684449
Record name 3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol
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Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-06-7
Record name [1,1′-Biphenyl]-4-ol, 3′,4′-dichloro-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261894-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Chemical Compound

Retrosynthetic Approaches and Strategic Disconnections

A logical retrosynthetic analysis of 4-(3,4-Dichlorophenyl)-3-fluorophenol reveals that the central carbon-carbon bond connecting the two aromatic rings is the most strategic disconnection. amazonaws.comslideshare.netcitycollegekolkata.orgucoz.comlibretexts.org This approach simplifies the target molecule into two key synthons: a 3-fluoro-4-halophenol derivative (A) and a 3,4-dichlorophenyl derivative (B).

Figure 1: Retrosynthetic Analysis of this compound

Image Description: A chemical diagram showing the retrosynthetic disconnection of this compound into a 3-fluoro-4-halophenol synthon (A) and a 3,4-dichlorophenyl synthon (B). 'X' and 'Y' represent reactive groups suitable for cross-coupling reactions.

The choice of 'X' and 'Y' dictates the specific carbon-carbon bond formation strategy. For instance, if 'X' is a halogen (e.g., Br, I) and 'Y' is a boronic acid or its ester, a Suzuki-Miyaura coupling is a viable forward reaction. Alternatively, if 'Y' is a zinc- or magnesium-based organometallic species, Negishi or Kumada couplings can be employed, respectively.

Precursor Synthesis and Key Intermediates Chemistry

The successful synthesis of the target molecule hinges on the efficient preparation of the two key building blocks identified in the retrosynthetic analysis.

Synthesis of 3-Fluorophenol (B1196323) Building Blocks

The 3-fluorophenol ring system requires functionalization at the 4-position with a group suitable for cross-coupling, typically a halogen.

4-Bromo-3-fluorophenol: This intermediate can be synthesized from commercially available starting materials. wikipedia.orglibretexts.orgcommonorganicchemistry.com One common approach involves the bromination of 3-fluorophenol. However, controlling the regioselectivity can be challenging. A more controlled synthesis might involve a multi-step sequence starting from a different precursor. For example, a documented synthesis involves the bromination of a protected phenol (B47542) to ensure the desired regiochemistry. uwindsor.ca

3-Fluoro-4-iodophenol: This iodo-substituted precursor is also a valuable intermediate for cross-coupling reactions. libretexts.org Its synthesis can be achieved through various iodination methods of 3-fluorophenol or its derivatives. nih.gov

The hydroxyl group of these phenolic precursors may require protection during the subsequent cross-coupling reaction to prevent side reactions. Common protecting groups for phenols include ethers (e.g., methyl, methoxymethyl (MOM)) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBS)).

Synthesis of Dichlorophenyl Ring Systems

The 3,4-dichlorophenyl moiety is typically introduced as an organometallic reagent or a halide.

(3,4-Dichlorophenyl)boronic acid: This is a key precursor for the Suzuki-Miyaura coupling. It can be prepared from 3,4-dichlorohalobenzene via lithiation followed by reaction with a borate (B1201080) ester, or through palladium-catalyzed borylation of 3,4-dichlorohalobenzene.

3,4-Dichlorohalobenzene: 1-Bromo-3,4-dichlorobenzene or 1-iodo-3,4-dichlorobenzene are common starting materials for generating the corresponding organometallic reagents for Negishi and Kumada couplings. These can be synthesized through standard halogenation techniques of 1,2-dichlorobenzene. google.com The synthesis of 3,4-dichloroaniline (B118046) from 3,4-dichloronitrobenzene (B32671) via catalytic hydrogenation is also a well-established industrial process. chemicalbook.com

Carbon-Carbon Bond Formation Strategies

The formation of the biaryl C-C bond is the pivotal step in the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for this transformation.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Kumada)

Suzuki-Miyaura Coupling: This is one of the most widely used methods for biaryl synthesis due to the mild reaction conditions and the commercial availability and stability of many boronic acids. libretexts.orglibretexts.orgmasterorganicchemistry.comresearchgate.net The reaction typically involves the palladium-catalyzed coupling of an aryl halide (e.g., 4-bromo-3-fluorophenol) with an arylboronic acid (e.g., (3,4-dichlorophenyl)boronic acid) in the presence of a base. researchgate.net

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Component Example
Aryl Halide 4-Bromo-3-fluorophenol (with protected hydroxyl group)
Boronic Acid (3,4-Dichlorophenyl)boronic acid
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base Na₂CO₃, K₂CO₃, Cs₂CO₃

Negishi Coupling: This reaction utilizes an organozinc reagent, which is generally more reactive than the corresponding organoboron compound. amazonaws.comsigmaaldrich.comchemicalbook.comresearchgate.netchemguide.co.uk The organozinc reagent can be prepared from the corresponding aryl halide (e.g., 1-bromo-3,4-dichlorobenzene) by reaction with activated zinc metal or by transmetalation from an organolithium or Grignard reagent.

Table 2: Typical Conditions for Negishi Coupling

Component Example
Aryl Halide 4-Iodo-3-fluorophenol (with protected hydroxyl group)
Organozinc Reagent (3,4-Dichlorophenyl)zinc halide
Catalyst Pd(PPh₃)₄, Ni(dppf)Cl₂

Kumada Coupling: This coupling involves the reaction of a Grignard reagent with an aryl halide, catalyzed by a nickel or palladium complex. slideshare.netleah4sci.comwisc.eduepo.org Grignard reagents are highly reactive, which can be both an advantage and a disadvantage, as their functional group tolerance is lower than that of organoboron or organozinc reagents. chemguide.co.ukleah4sci.com

Table 3: Typical Conditions for Kumada Coupling

Component Example
Aryl Halide 4-Bromo-3-fluorophenol (with protected hydroxyl group)
Grignard Reagent (3,4-Dichlorophenyl)magnesium bromide
Catalyst Ni(dppp)Cl₂, Pd(PPh₃)₄

Directed ortho-Metalation and Regioselective Functionalization

An alternative strategy for constructing the biaryl system involves directed ortho-metalation (DoM). citycollegekolkata.orguwindsor.cachemicalbook.com In this approach, a directing group on one of the aromatic rings facilitates deprotonation at the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile.

For the synthesis of this compound, a protected 3-fluorophenol could serve as the substrate for DoM. The hydroxyl group (or a protected form like a carbamate) and the fluorine atom would direct the metalation to the C4 position. researchgate.net The resulting aryllithium intermediate could then be quenched with a suitable electrophilic source of the 3,4-dichlorophenyl group, such as a 3,4-dichlorophenyl halide in a metal-catalyzed coupling reaction, or potentially a 3,4-dichlorophenylboronate. However, the direct reaction of the aryllithium with a dichlorophenyl halide would likely require a transition metal catalyst to facilitate the cross-coupling.

This approach offers a different bond-forming disconnection and can be advantageous for constructing sterically hindered biaryls or when the required precursors for traditional cross-coupling reactions are not readily accessible.

Electrophilic Aromatic Substitution Approaches

The synthesis of biaryl compounds, such as this compound, can be approached through classical electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The most relevant of these is the Friedel-Crafts reaction, a cornerstone of organic chemistry for forming carbon-carbon bonds on aromatic rings. nih.gov This reaction class involves two primary variants: alkylation and acylation. wikipedia.orgnih.gov

In a hypothetical Friedel-Crafts pathway to a precursor of the target molecule, one of the aromatic rings acts as the nucleophile and the other is introduced as an electrophile. total-synthesis.com For instance, a Friedel-Crafts acylation could involve the reaction of a fluorinated phenol derivative with an acyl chloride, such as 3,4-dichlorobenzoyl chloride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). researchgate.netyoutube.com The general mechanism begins with the Lewis acid activating the acyl chloride to form a highly electrophilic acylium ion. nih.gov The electron-rich fluorophenol ring then attacks this electrophile, leading to the formation of a cyclohexadienyl cation intermediate, also known as a sigma complex. minia.edu.eg Aromaticity is subsequently restored by the loss of a proton, yielding a ketone intermediate, specifically a (3,4-dichlorophenyl)(fluoro-hydroxyphenyl)methanone. This ketone would then require further reduction of the carbonyl group to furnish the final biaryl linkage.

Alternatively, Friedel-Crafts alkylation could be envisioned, though it is often more challenging to control and prone to issues like polyalkylation and carbocation rearrangements. nih.gov The acylation route is generally preferred due to the deactivating nature of the acyl group, which prevents over-acylation and allows for the synthesis of a single, well-defined product. nih.gov The efficiency of these reactions is heavily influenced by the nature and position of substituents on both aromatic rings. researchgate.net

Halogenation and Fluorination Post-Functionalization

Directed halogenation allows for the regioselective introduction of halogen atoms onto an aromatic ring. For a precursor such as 4-(3,4-dichlorophenyl)phenol (B1599390), the introduction of the fluorine atom at the 3-position requires a selective ortho-halogenation relative to the hydroxyl group. The hydroxyl group is a powerful ortho-, para-directing group; since the para-position is already occupied by the dichlorophenyl ring, substitution is directed to the ortho positions (positions 3 and 5).

Various methods exist for the selective ortho-bromination or chlorination of phenols, which can serve as precursors for fluorination. scientificupdate.comnih.gov Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used. scientificupdate.combeilstein-journals.org The selectivity of these reactions can be poor, often yielding a mixture of isomers. scientificupdate.com However, specific catalytic approaches have been developed to enhance ortho-selectivity. For example, ammonium (B1175870) salt-catalyzed chlorination with reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) has shown high ortho-selectivity. scientificupdate.com The use of additives such as p-toluenesulfonic acid with NBS in solvents like methanol (B129727) has also been reported to achieve excellent yields of mono-ortho-brominated phenols. nih.govresearchgate.net These halogenated intermediates can then be converted to the desired fluoro-compound.

Late-stage fluorination (LSF) is a critical technology in medicinal and agrochemical chemistry, allowing for the introduction of fluorine into complex, highly functionalized molecules. nih.govacs.org This approach is particularly relevant for the synthesis of this compound from a precursor like 4-(3,4-dichlorophenyl)-3-halophenol or 4-(3,4-dichlorophenyl)phenol itself.

One major LSF strategy is nucleophilic aromatic substitution (SNAr) on an activated aryl halide. For instance, an intermediate like 3-chloro-4-(3,4-dichlorophenyl)phenol could potentially undergo halogen exchange (Halex) reaction using a fluoride (B91410) source, although this typically requires harsh conditions and an activated substrate. nih.gov

More modern methods have emerged that operate under milder conditions. Palladium-catalyzed fluorination reactions, developed by researchers like Buchwald, enable the conversion of aryl triflates, bromides, or boronic acids into aryl fluorides using simple fluoride salts. acs.orgacs.org For example, a precursor like 4-(3,4-dichlorophenyl)-3-bromophenol could be converted to its corresponding aryl triflate or boronic acid and then subjected to a Pd-catalyzed fluorination protocol. acs.org Another approach involves the deoxyfluorination of phenols using reagents like PhenoFluor, although its effectiveness can be substrate-dependent. nih.govacs.org Silver-catalyzed fluorination of aryl stannanes is another powerful method known for its broad functional group tolerance, making it suitable for complex substrates. nih.gov

Optimization of Reaction Conditions and Yields

The synthesis of biaryl compounds is most commonly achieved via transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. nih.govnumberanalytics.com This reaction involves the coupling of an aryl halide with an arylboronic acid or ester, catalyzed by a palladium complex. nih.gov The synthesis of this compound via this method would likely involve coupling 3,4-dichlorophenylboronic acid with a 1-halo-3-fluorophenol derivative (or vice versa).

Optimization of such a cross-coupling reaction is a multifactorial process aimed at maximizing yield and minimizing side products. Key parameters include the choice of catalyst, ligand, base, solvent, and temperature. numberanalytics.comrsc.org

Catalyst and Ligand: Palladium catalysts are most common. nih.gov The choice of phosphine (B1218219) ligand is crucial and can influence catalyst activity and selectivity, especially with sterically hindered or electronically demanding substrates. numberanalytics.com

Base: A base, such as potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃), is required to activate the boronic acid. The choice and strength of the base can significantly impact the reaction outcome. nih.gov

Solvent: The solvent system affects the solubility of reactants and the reaction rate. Mixtures of organic solvents and water are often employed. nih.gov For instance, an ethanol (B145695)/water mixture has been shown to be effective and more environmentally friendly than solvents like toluene (B28343) or DMF. nih.gov

Temperature: Reaction temperature influences the reaction rate, with temperatures around 65-100°C being common. nih.govorgsyn.org

The following table illustrates a hypothetical optimization study for the Suzuki coupling synthesis of the target compound, based on general principles found in the literature.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃Na₂CO₃Toluene/H₂O10055
2Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O10068
3Pd(PPh₃)₄-K₃PO₄Toluene/H₂O10075
4Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O8082
5Pd(OH)₂-K₃PO₄Ethanol/H₂O6591

Scalability and Industrial Relevance of Synthetic Protocols

The transition of a synthetic route from laboratory scale to industrial production presents significant challenges. For the synthesis of this compound, scalability and industrial relevance depend on cost, safety, efficiency, and environmental impact.

Industrially, the use of inexpensive and readily available starting materials is paramount. Aryl chlorides are more attractive than the corresponding bromides or iodides due to their lower cost, but their lower reactivity presents a major obstacle, often requiring more advanced and expensive catalyst systems to achieve efficient coupling. google.com Research into highly active catalysts, including those based on nickel or cobalt, aims to address this challenge and reduce reliance on costly palladium. researchgate.netgoogle.com

The development of robust, high-turnover catalytic systems is a key focus for industrial applications. This includes creating catalysts that are stable, require low loadings, and can be easily separated from the product. nih.gov Furthermore, process simplification, such as performing reactions in a single vessel ("one-pot" synthesis), can significantly improve efficiency and reduce waste. google.com The move towards greener chemistry, employing less hazardous solvents like water or ethanol and developing biocatalytic routes, is also gaining traction. nih.govchemrxiv.org Biocatalytic methods, using engineered enzymes like cytochrome P450s, offer the potential for highly selective oxidative couplings under mild conditions, representing a future direction for sustainable biaryl synthesis. chemrxiv.orgchemistryviews.org

Patent Landscape and Novel Synthetic Routes

The patent landscape for the synthesis of biaryl compounds is extensive, reflecting their importance as intermediates in the pharmaceutical and fine chemical industries. google.comvklaw.com While a specific patent for this compound may not be publicly prominent, patents covering the underlying synthetic methodologies are numerous. These patents often claim:

Processes for aryl-aryl coupling: These include improvements to established methods like Suzuki or Ullmann couplings, often focusing on specific catalyst systems (e.g., nickel and palladium catalysts with particular ligands) or reaction conditions that improve yield and applicability. google.comgoogle.com

Novel catalysts: Patents may protect new catalyst compositions that offer advantages such as higher activity, stability, or the ability to couple challenging substrates like aryl chlorides. google.com

Synthesis of specific classes of compounds: Patents are often filed for processes to produce a range of related compounds, for example, substituted fluorophenols or dichlorinated biphenyls. google.comepo.org

Beyond established cross-coupling reactions, research into novel synthetic routes continues to evolve. Transition metal-catalyzed C-H bond activation is an emerging strategy that offers a more atom-economical approach to biaryl synthesis by avoiding the need to pre-functionalize one of the coupling partners (e.g., as a boronic acid or organohalide). researchgate.net This method involves the direct coupling of two different C-H bonds, representing an ideal but challenging transformation. researchgate.net Another innovative area is biocatalytic oxidative cross-coupling, which uses enzymes to forge the biaryl bond with high selectivity, offering a green alternative to traditional metal catalysis. chemrxiv.orgchemistryviews.org These cutting-edge methods could provide future, more efficient, and sustainable pathways to compounds like this compound.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For "4-(3,4-Dichlorophenyl)-3-fluorophenol," a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for unambiguous structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of "this compound" would provide crucial information about the number, environment, and connectivity of hydrogen atoms in the molecule. The aromatic region of the spectrum is expected to be complex due to the presence of two substituted benzene (B151609) rings.

The protons on the 3-fluorophenol (B1196323) ring and the 3,4-dichlorophenyl ring will exhibit distinct chemical shifts and coupling patterns. The hydroxyl proton will appear as a singlet, the chemical shift of which can be influenced by solvent and concentration. The protons on the fluorinated ring will show couplings to the adjacent fluorine atom, in addition to proton-proton couplings. Similarly, the protons on the dichlorinated ring will display their own characteristic splitting patterns based on their relative positions.

Interactive Data Table: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz)
H (hydroxyl)9.0 - 10.0s-
Aromatic H's6.8 - 7.8mVarious H-H and H-F couplings

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal.

The chemical shifts of the carbon atoms are influenced by the electronegativity of the substituents. The carbon atom attached to the hydroxyl group and the one bonded to the fluorine atom will have characteristic chemical shifts. Similarly, the carbons bonded to chlorine atoms will also be shifted to specific ranges. The carbon atoms at the junction of the two phenyl rings will also have a unique chemical shift.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
C-OH150 - 160
C-F155 - 165 (with C-F coupling)
C-Cl125 - 135
C-C (biaryl linkage)130 - 145
Other Aromatic C's110 - 130

Note: Predicted values are estimates. Experimental data is required for accurate assignments. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for characterizing "this compound". nih.gov The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making this technique particularly informative. biophysics.org

The spectrum will likely show a single resonance for the fluorine atom, and its chemical shift will be indicative of the electronic environment of the C-F bond. ucsb.educolorado.edu Furthermore, the fluorine signal will be split by couplings to adjacent protons, providing valuable information about the substitution pattern on the fluorinated ring. The typical range for aryl-fluorine chemical shifts is between -100 and -140 ppm relative to a standard like CFCl₃. ucsb.edu

Two-Dimensional NMR Techniques for Structural Elucidation

To definitively assign all proton and carbon signals and to confirm the connectivity of the two aromatic rings, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each aromatic ring, helping to trace the connectivity of the protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those without attached protons) and for confirming the linkage between the 3,4-dichlorophenyl and 3-fluorophenol rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons that are in close proximity, which can help to confirm the relative orientation of the two aromatic rings. sci-hub.st

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of "this compound" would display characteristic absorption bands corresponding to the various functional groups present in the molecule. ru.nl

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding.

C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹.

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region is expected for the C-O stretching of the phenol (B47542).

C-F Stretch: The C-F stretching vibration typically appears as a strong absorption in the 1000-1300 cm⁻¹ range. uzh.ch

C-Cl Stretch: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Predicted FT-IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium, Sharp
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch1200 - 1260Strong
C-F Stretch1000 - 1300Strong
C-Cl Stretch600 - 800Medium to Strong

Note: The precise wavenumbers and intensities are dependent on the physical state of the sample (e.g., solid, liquid, or in solution).

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, offering insights into the chemical structure, phase, and polymorphism of a material. An extensive search of scientific literature and spectral databases did not yield any specific experimental or theoretical Raman spectroscopic data for this compound. While studies on related compounds, such as other dichlorophenyl derivatives, have utilized Raman spectroscopy to analyze vibrational modes, no such analysis has been published for the title compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within a molecule, providing information on conjugation and the presence of chromophores. A thorough review of chemical and spectroscopic databases reveals no specific UV-Vis absorption spectra for this compound. Although UV-Vis data is available for simpler, related structures like 4-fluorophenol (B42351) and various chlorophenols, which show characteristic absorption bands related to their phenyl rings and substituent effects, dedicated spectral analysis for this compound has not been reported. researchgate.netspectrabase.com

X-ray Diffraction (XRD) Studies

X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound, providing precise atomic coordinates and details about molecular packing and intermolecular interactions.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice based on crystallographic data. This analysis provides valuable insights into crystal packing by mapping various close contact interactions. As there is no available single-crystal X-ray diffraction data for this compound, a Hirshfeld surface analysis cannot be performed. Studies on analogous compounds have demonstrated the power of this technique in identifying and quantifying interactions such as H···H, C···H, and halogen-related contacts, which are crucial for understanding the stability of the crystal structure. pnrjournal.comnih.govnih.govmdpi.com However, without the foundational crystallographic data for the title compound, a similar analysis remains purely hypothetical.

Computational Analysis of this compound Remains Unexplored

A thorough review of available scientific literature reveals a notable absence of computational and theoretical studies focused specifically on the chemical compound This compound . Despite the prevalence of computational chemistry in modern molecular analysis, this particular biaryl phenol appears to be uncharted territory in the realm of quantum chemical calculations.

While extensive research exists for structurally related compounds, including various halogenated phenols, biphenyls, and other aromatic systems, direct computational data for this compound are not present in the public domain. Methodologies such as Density Functional Theory (DFT), which are standard for investigating molecular properties, have been widely applied to similar structures to elucidate their electronic and structural characteristics. However, the specific application of these methods to this compound has not been documented in peer-reviewed literature.

Consequently, it is not possible to provide detailed, scientifically accurate findings or data tables concerning the following computational aspects for this specific molecule:

Quantum Chemical Calculations: No published studies were found that employed Density Functional Theory (DFT) or other quantum mechanical methods to analyze this compound.

Selection of Functionals and Basis Sets: There is no record of specific exchange-correlation functionals (e.g., B3LYP, CAM-B3LYP) or basis sets (e.g., 6-311++G(d,p)) being selected or validated for this compound.

Geometry Optimization and Conformational Analysis: The optimized molecular structure, including bond lengths, bond angles, and the dihedral angle between the two aromatic rings which dictates its conformation, has not been computationally determined.

Vibrational Frequency and Spectroscopic Correlation: Theoretical vibrational spectra (Infrared and Raman) have not been calculated, and therefore, no correlation with potential experimental data can be made.

Electronic Absorption Spectra Prediction: Time-Dependent DFT (TD-DFT) calculations, used to predict UV-Vis absorption spectra and electronic transitions, have not been performed for this molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction: The theoretical prediction of 1H, 13C, or 19F NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approximation is not available in the literature.

The lack of such fundamental computational data precludes any in-depth discussion of the molecule's theoretical properties. Future research initiatives would be necessary to perform these calculations, which would, in turn, provide valuable insights into the molecule's structure-property relationships. Such studies would typically involve the systematic application of the computational methods listed above to build a comprehensive theoretical profile of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Ab Initio Calculations (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a fundamental approach to understanding the electronic structure of 4-(3,4-Dichlorophenyl)-3-fluorophenol.

Møller-Plesset (MP) Perturbation Theory: To incorporate electron correlation, Møller-Plesset perturbation theory is often employed as a post-Hartree-Fock method. uni-rostock.dewikipedia.orgsmu.edufiveable.mearxiv.org MP theory treats the electron correlation as a perturbation to the Hartree-Fock Hamiltonian. uni-rostock.dewikipedia.org Calculations are typically carried out to the second (MP2), third (MP3), or fourth (MP4) order, with MP2 offering a good balance between computational cost and accuracy for many systems. wikipedia.orgfiveable.me For this compound, an MP2 calculation would provide a more accurate description of the molecule's energy and properties by accounting for the dynamic interactions between electrons.

These methods are crucial for obtaining a reliable starting point for more advanced computational analyses.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. Several theoretical tools are used to analyze this structure and derive key reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. bohrium.com

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, which is activated by the electron-donating hydroxyl group. The LUMO, conversely, is likely to be distributed over the dichlorophenyl ring due to the electron-withdrawing nature of the chlorine atoms. The fluorine atom, being highly electronegative, will also influence the electronic distribution. In a study of fluorinated biphenyl (B1667301) compounds, it was observed that the introduction of fluorine substituents has a significant impact on the HOMO-LUMO energy gap. bohrium.com

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-1.20
Energy Gap (ΔE)4.65

Note: These values are illustrative and based on typical ranges for similar aromatic compounds. acs.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govchempedia.info The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In the case of this compound, the MEP surface would be expected to show the most negative potential (typically colored red) around the oxygen atom of the hydroxyl group and the chlorine atoms, due to their high electronegativity and lone pairs of electrons. researchgate.netacs.org Regions of positive potential (typically colored blue) would be anticipated around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. The aromatic rings would exhibit a more neutral potential, with some polarization due to the substituents. This analysis is critical for understanding non-covalent interactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.netwikipedia.orgwisc.edumalayajournal.orgaiu.edu It allows for the investigation of charge transfer and hyperconjugative interactions, which are crucial for understanding molecular stability.

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule based on the distribution of the electrons in the molecular orbitals. uni-muenchen.dewikipedia.orguci.edulibretexts.orghuntresearchgroup.org.uk While it has known limitations, such as a strong dependence on the basis set used, it provides a useful qualitative picture of the charge distribution. uni-muenchen.dewikipedia.org

In this compound, the Mulliken charges would reflect the high electronegativity of the oxygen, fluorine, and chlorine atoms, which would carry partial negative charges. The carbon atoms attached to these halogens and the oxygen atom would exhibit partial positive charges. The hydrogen atom of the hydroxyl group would also have a partial positive charge.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomMulliken Charge (a.u.)
O (hydroxyl)-0.65
H (hydroxyl)+0.45
F-0.30
Cl (C3')-0.15
Cl (C4')-0.15
C1+0.20
C1'+0.10

Note: These values are for illustrative purposes to demonstrate expected trends.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.netaip.orgmdpi.comresearchgate.netnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, solvent effects, and intermolecular interactions.

For this compound, MD simulations could be employed to investigate several aspects of its behavior. For instance, simulations in a solvent like water or a nonpolar solvent could reveal how the molecule's conformation, particularly the dihedral angle between the two phenyl rings, is influenced by its environment. researchgate.netmdpi.com Furthermore, MD simulations could be used to study the interactions of this molecule with biological macromolecules, such as enzymes or receptors, providing insights into its potential biological activity. The forces within the solute molecule would likely dominate its conformation, with the solvent influencing the dihedral angle. researchgate.net

Based on a comprehensive search for scientific literature and data, it has been determined that specific computational and theoretical studies on the chemical compound This compound are not available in the public domain.

Analysis of Non-Covalent Interactions (NCIs): Including specific hydrogen bonding, halogen bonding, or pi-stacking interactions.

Prediction of Nonlinear Optical (NLO) Properties: Such as calculated values for polarizability and hyperpolarizability.

Thermochemical Properties and Tautomeric Stability Studies: Including evaluations of enol-keto tautomerism.

Without access to peer-reviewed research or database entries focusing on "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict parameters of the provided outline. The creation of such an article requires specific data from computational models (like DFT studies) or experimental work, which appear to be non-existent for this particular compound at this time.

Chemical Reactivity and Advanced Functionalization

Reaction Pathways and Mechanisms

The reactivity of 4-(3,4-dichlorophenyl)-3-fluorophenol is governed by the interplay of its constituent functional groups: the hydroxyl group, the fluorine atom, and the two chlorine atoms distributed across the biphenyl (B1667301) scaffold.

The phenolic hydroxyl (-OH) group is a primary site for chemical modification. Unlike the hydroxyl group in aliphatic alcohols, the phenolic -OH is generally unreactive toward nucleophilic substitution or elimination reactions due to the stability of the aromatic ring. libretexts.org However, it exhibits significant acidic character and can be readily deprotonated by a base to form a highly nucleophilic phenoxide anion.

This phenoxide intermediate is central to many derivatization strategies. The reactivity of the hydroxyl group is also influenced by intramolecular hydrogen bonding, which can affect its donor reactivity in reactions such as free radical scavenging. nih.gov The protection of the phenolic -OH group, for instance through methylation, has been shown to reduce a compound's reactivity toward free radicals. nih.gov

Feature of Phenolic -OH GroupChemical BehaviorPrimary Reaction Type
AcidityDonates a proton to form a phenoxide ion in the presence of a base.Acid-Base Reaction
Nucleophilicity (as phenoxide)The resulting phenoxide is a strong nucleophile.Nucleophilic Substitution (e.g., Williamson Ether Synthesis)
Substitution/EliminationThe C-O bond is strong; the hydroxyl group is not a good leaving group and is rarely displaced. libretexts.orgGenerally unreactive

The biphenyl structure contains two aromatic rings, both of which can potentially undergo electrophilic aromatic substitution. However, their reactivity is vastly different due to the influence of the substituents.

Fluorophenol Ring : This ring is significantly influenced by the strongly activating, ortho-para directing hydroxyl group. quora.com The fluorine atom is deactivating but also ortho-para directing. libretexts.org The bulky 3,4-dichlorophenyl group may exert some steric hindrance. The combined electronic effects strongly favor electrophilic attack on this ring, primarily at the positions ortho to the powerful hydroxyl activating group (C2 and C6), as the para position is blocked.

Dichlorophenyl Ring : This ring is substituted with two electron-withdrawing chlorine atoms, which deactivate the ring toward electrophilic attack. libretexts.org It is also deactivated by the connection to the other ring system. Consequently, electrophilic substitution on the dichlorophenyl ring is expected to be much less favorable and would require more forcing conditions compared to the fluorophenol ring.

In electrophilic aromatic substitution reactions on biphenyl systems, the site of reaction is typically on the more activated ring. pearson.com

The three halogen atoms (one fluorine, two chlorine) play a critical role in modulating the molecule's reactivity. Halogen substituents exert two opposing electronic effects:

Inductive Effect (-I) : Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond, which deactivates the ring towards electrophilic attack. libretexts.orgmsu.edu

Resonance Effect (+R) : The lone pair electrons on the halogen atom can be donated to the aromatic pi-system, which directs incoming electrophiles to the ortho and para positions. libretexts.orgmsu.edu

Derivatization Strategies for Enhancing Chemical Utility

Functionalization of this compound is key to modifying its physicochemical properties and exploring its potential in various chemical contexts. Derivatization primarily targets the phenolic hydroxyl group and the activated C-H bonds of the fluorophenol ring.

The nucleophilic character of the phenoxide ion is commonly exploited for the synthesis of ether and ester derivatives.

Ether Synthesis : The Williamson ether synthesis is a classic and versatile method for preparing ethers from phenols. francis-press.commasterorganicchemistry.com The reaction proceeds via an SN2 mechanism where the phenoxide, generated by treating the phenol (B47542) with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), attacks an alkyl halide to form the corresponding ether. masterorganicchemistry.com This method is highly efficient for primary alkyl halides.

Ester Synthesis : Esters can be readily prepared by reacting the phenol with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a non-nucleophilic base like pyridine or triethylamine. This reaction proceeds through a nucleophilic acyl substitution mechanism.

Derivative TypeGeneral ReactionTypical ReagentsMechanism
EtherPhenoxide + Alkyl Halide1. Base (NaH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I, C₂H₅Br)SN2
EsterPhenol + Acylating AgentAcyl Chloride (e.g., CH₃COCl) or Acid Anhydride, Base (e.g., Pyridine)Nucleophilic Acyl Substitution

Introducing new functional groups onto the aromatic rings can further diversify the compound's chemical properties. As established, the fluorophenol ring is the preferred site for electrophilic aromatic substitution.

Common functionalization reactions include:

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation : Introduction of another halogen (e.g., -Br, -Cl) using reagents like Br₂ in the presence of a Lewis acid.

Friedel-Crafts Reactions : Acylation or alkylation of the ring, although these reactions may be challenging due to the deactivating effects of the existing halogen substituents.

Formation of Complex Polycyclic Systems

The inherent biaryl framework of this compound is a foundational element for the synthesis of larger, fused-ring systems. The strategic functionalization of the positions ortho to the linking carbon-carbon single bond can initiate intramolecular cyclization reactions, leading to the formation of polycyclic aromatic hydrocarbons (PAHs) or heterocyclic systems.

Methodologies for constructing such systems from biaryl precursors are well-established in organic synthesis. organic-chemistry.org For instance, introducing appropriate functional groups onto the aromatic rings can facilitate intramolecular cyclization cascades. One potential pathway involves an intramolecular Heck reaction. By first converting the phenolic hydroxyl group into a triflate and then introducing a vinyl group at one of the ortho positions through a separate cross-coupling reaction, a subsequent palladium-catalyzed intramolecular cyclization could forge a new six-membered ring, yielding a dibenzofuran derivative.

Another approach is through intramolecular Friedel-Crafts-type reactions. Acylation of the phenol ring, followed by the introduction of an activating group on the dichlorophenyl ring, could set the stage for an acid-catalyzed ring closure to form a fluorenone core structure. The development of efficient strategies for building designed polycyclic systems often relies on a planned sequence of such bond-forming events. organic-chemistry.org

Furthermore, strategies like ring-rearrangement metathesis (RRM) and Diels-Alder reactions represent powerful tools for assembling intricate polycyclic frameworks from simpler, functionalized precursors. beilstein-journals.org By appending diene and dienophile moieties to the this compound core via catalytic cross-coupling, subsequent intramolecular Diels-Alder cycloaddition could provide rapid access to complex, three-dimensional structures.

Catalytic Transformations and Transformations under Specific Conditions

The reactivity of this compound is dominated by the potential for palladium-catalyzed cross-coupling reactions. mdpi.commdpi.com These transformations are cornerstone methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov The molecule possesses multiple sites amenable to such reactions: the two C-Cl bonds and the phenolic -OH group, which can be converted into a highly reactive triflate (OTf) leaving group. The C-F bond is generally more stable and less reactive under standard palladium catalysis.

The differential reactivity of aryl chlorides and aryl triflates can allow for selective, stepwise functionalization. Typically, aryl triflates are more reactive than aryl chlorides in oxidative addition to palladium(0), enabling a sequential coupling strategy where the phenol is first functionalized, followed by reactions at the chloro-substituted positions. tcichemicals.com

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate. tcichemicals.comlibretexts.org This reaction could be employed to couple various aryl, heteroaryl, or alkyl boronic acids or esters at the chlorine-bearing positions of this compound, thereby synthesizing more complex biaryl or terphenyl structures. tcichemicals.comorganic-chemistry.org The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgharvard.edu The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive aryl chlorides. organic-chemistry.org

Coupling PartnerCatalyst System (Exemplary)BaseSolventPotential Product Class
Phenylboronic acidPd(OAc)2 / SPhosK3PO4Dioxane/H2OTerphenyl derivatives
Thiophene-2-boronic acidPdCl2(dppf)Cs2CO3DMFHeteroaromatic biaryls
Potassium vinyltrifluoroboratePdCl2(dppf)·CH2Cl2t-BuNH2i-PrOH/H2OStyrenyl derivatives organic-chemistry.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction is of immense utility for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. wikipedia.orgbeilstein-journals.org Applying this methodology to this compound would allow for the introduction of primary or secondary amines at the C-Cl positions. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to extending the scope of this reaction to include challenging substrates like aryl chlorides. organic-chemistry.orgbeilstein-journals.org

The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product. wikipedia.orglibretexts.org

Amine PartnerCatalyst System (Exemplary)BaseSolventPotential Product Class
AnilinePd2(dba)3 / XPhosNaOt-BuToluene (B28343)Diaryl amines
MorpholinePd(OAc)2 / BINAPCs2CO3DioxaneN-Aryl heterocycles
BenzylaminePd(OAc)2 / RuPhosK3PO4TolueneN-Aryl benzylamines

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgjk-sci.com This reaction could be used to install versatile alkynyl groups onto the dichlorophenyl ring of the title compound. These alkyne-functionalized products can serve as key intermediates for further transformations, including cyclizations to form heterocycles or as building blocks for conjugated materials. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov

Alkyne PartnerCatalyst System (Exemplary)BaseSolventPotential Product Class
PhenylacetylenePd(PPh3)2Cl2 / CuIEt3NTHFDiaryl alkynes
TrimethylsilylacetylenePd(PPh3)4 / CuIi-Pr2NHTolueneSilyl-protected alkynes
1-HeptynePdCl2(dppf) / CuIDBUDMFAryl-alkyl alkynes

Broader Chemical Applications and Scientific Significance Non Therapeutic

Role as Versatile Chemical Building Blocks in Organic Synthesis

The structure of 4-(3,4-Dichlorophenyl)-3-fluorophenol suggests its primary role is as a sophisticated building block or intermediate in multi-step organic synthesis. Halogenated phenols are foundational to the synthesis of more complex molecules.

Fluorinated Phenols as Precursors: Compounds like 3-chloro-4-fluorophenol (B1581553) serve as starting materials for creating derivatives such as flavones and xanthones. sigmaaldrich.com Similarly, 2-amino-4-fluorophenol (B1270792) is a key precursor for synthesizing benzoxazole (B165842) and benzoxazine (B1645224) derivatives, which are important in creating fluorescent dyes. ossila.com The hydroxyl (-OH) and fluoro (-F) groups on the phenol (B47542) ring of the target molecule offer multiple reactive sites for further functionalization.

Dichlorinated Phenyl Groups: The 3,4-dichlorophenyl moiety is a common structural feature in various chemical intermediates. For instance, 3,4-dichlorophenyl isocyanate is a vital intermediate in organic synthesis, notably in the preparation of other complex chemicals. wikipedia.orgnih.gov

The combination of these two functionalized rings into one molecule creates a bifunctional building block. This allows chemists to selectively perform reactions at different sites, such as Suzuki or Buchwald-Hartwig cross-coupling reactions at the C-Cl or C-F bonds, or etherification at the hydroxyl group, to construct highly complex molecular architectures.

Table 1: Properties of Related Chemical Building Blocks

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Application/Role
3-Chloro-4-fluorophenol 2613-23-2 C₆H₄ClFO 146.55 Precursor for flavone (B191248) and xanthone (B1684191) derivatives sigmaaldrich.com
4-Chloro-3-fluorophenol 348-60-7 C₆H₄ClFO 146.55 Organic synthesis intermediate sigmaaldrich.com
3,4-Dichlorophenol (B42033) 95-77-2 C₆H₄Cl₂O 163.00 Chemical intermediate wikipedia.orgnih.gov
3,4-Dichlorophenyl isocyanate 102-36-3 C₇H₃Cl₂NO 188.01 Intermediate for organic synthesis wikipedia.orgnih.gov
2-Amino-4-fluorophenol 399-97-3 C₆H₆FNO 127.12 Precursor for benzoxazoles and fluorescent dyes ossila.com

Precursors for Material Science Applications

The structural characteristics of this compound make it a candidate for investigation in material science, particularly in the development of organic electronics.

Organic Semiconductors: Many organic semiconductors are based on π-conjugated systems, often composed of aromatic rings. sigmaaldrich.com The performance of these materials, such as charge mobility and stability, is heavily influenced by their molecular structure, including the presence and position of halogen atoms. researchgate.net Thiophene-based oligomers and polymers, for example, are extensively studied for these applications. sigmaaldrich.comresearchgate.net

Role of Precursors: The final properties of an organic semiconductor film can be determined by the structure of the chemical precursor used in its fabrication. rsc.org A molecule like this compound, with its rigid biphenyl-like core and tunable electronic properties due to halogenation, could serve as a precursor for novel organic semiconductor materials. The chlorine and fluorine atoms can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for designing efficient electronic devices.

Development of Advanced Reagents and Ligands

Phenolic compounds are widely used as ligands in coordination chemistry to form metal complexes that can function as catalysts or advanced materials.

Ligand Design: The hydroxyl group on the fluorophenol ring can deprotonate to form a phenoxide, which is an excellent coordinating agent for a wide range of metal ions. The electronic properties of the resulting metal complex can be fine-tuned by the substituents on the aromatic rings.

Influence of Halogens: The electron-withdrawing nature of the fluorine and chlorine atoms in this compound would significantly impact the electron density on the phenol oxygen. This modification can alter the stability, reactivity, and catalytic activity of any metal complex it forms. For example, 2-amino-4-fluorophenol can coordinate with metal centers to form 5-membered ring complexes with potential applications in medicinal chemistry. ossila.com This suggests that this compound could be explored as a ligand for developing novel catalysts for cross-coupling reactions, polymerization, or other industrial processes.

Implications in Environmental Chemistry

The study of chlorinated aromatic compounds is a significant area of environmental chemistry due to their persistence and potential toxicity.

Chlorinated Aromatic Precursors: Compounds like 3,4-dichlorophenol are recognized as environmental contaminants. wikipedia.orgnih.gov They can be byproducts of industrial processes or result from the degradation of pesticides and other manufactured chemicals.

Potential for Byproduct Studies: Given its structure, this compound would be an important subject for environmental studies. Research would likely focus on its environmental persistence, potential for bioaccumulation, and degradation pathways. Understanding how such a mixed-halogenated compound breaks down is crucial, as the process could lead to the formation of various other chlorinated and fluorinated phenols, which may have their own environmental impacts. Investigating the microbial or photochemical degradation of this molecule could provide valuable insights into the environmental fate of complex halogenated aromatic compounds.

Q & A

Basic: What are the recommended safety protocols for handling 4-(3,4-Dichlorophenyl)-3-fluorophenol in laboratory settings?

Answer:
Chlorophenol derivatives, including this compound, require stringent safety measures due to their potential toxicity. Key protocols include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks, as chlorophenols can release toxic vapors during heating or reactions.
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents, to prevent decomposition.
  • Waste Disposal: Follow EPA guidelines for halogenated organic waste (e.g., incineration with scrubbing systems).

Toxicological data from chlorophenol analogs suggest acute exposure may cause respiratory irritation and central nervous system effects .

Basic: What spectroscopic techniques are most effective for characterizing the structural features of this compound?

Answer:
A combination of spectroscopic methods is recommended:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Resolve aromatic proton environments (e.g., coupling constants for fluorine substituents).
    • 19F NMR: Quantify fluorine chemical shifts (δ ≈ -110 to -120 ppm for meta-fluorine).
  • IR Spectroscopy: Identify O–H stretching (~3200 cm⁻¹) and C–F/C–Cl vibrations (1100–1250 cm⁻¹).
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 261.0 for C₁₂H₇Cl₂F₀).
  • X-ray Crystallography: Resolve crystal packing and substituent orientation, as demonstrated for fluorophenyl benzoic acid derivatives .

Advanced: How can molecular docking simulations be optimized to predict the binding affinity of this compound with biological targets?

Answer:
AutoDock Vina is preferred over AutoDock 4 due to its improved scoring function and computational efficiency . Key parameters:

  • Grid Box Setup: Adjust dimensions to encompass the target’s active site (e.g., 20 ų for enzymes).
  • Scoring Function: Use the default Vina scoring (hybrid of empirical and knowledge-based terms) for halogen-bond interactions.
  • Multithreading: Enable parallel processing (e.g., 8 cores) to reduce runtime by ~80%.
  • Post-Docking Analysis: Cluster results using RMSD thresholds (≤2.0 Å) to identify dominant binding modes.
ParameterAutoDock 4AutoDock Vina
Speed (ligands/day)101000
Binding Mode Accuracy70%85%
Multithreading SupportNoYes

Advanced: What synthetic strategies are employed to introduce fluorine and chlorine substituents at specific positions on the phenolic ring system?

Answer:

  • Electrophilic Aromatic Substitution (EAS):
    • Chlorination: Use Cl₂/FeCl₃ at 0–25°C for regioselective 3,4-dichloro substitution.
    • Fluorination: Employ Balz-Schiemann reaction (diazotization of aniline derivatives with HF).
  • Cross-Coupling Reactions:
    • Suzuki-Miyaura: Attach pre-functionalized aryl boronic acids (e.g., 3-fluorophenyl boronic acid) to chlorinated intermediates.
  • Protection/Deprotection: Safeguard the hydroxyl group with TBDMS-Cl during halogenation steps to prevent side reactions .

Advanced: How do steric and electronic effects of the dichlorophenyl and fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Answer:

  • Electronic Effects:
    • Chlorine (σₚ = +0.23): Strong electron-withdrawing effect activates the ring for NAS but deactivates adjacent positions.
    • Fluorine (σₚ = +0.06): Moderately deactivates the ring via inductive effects but can direct substitution via resonance.
  • Steric Effects:
    • 3,4-Dichloro substitution creates steric hindrance, favoring para-substitution in NAS.
    • Fluorine’s small size minimizes steric disruption, allowing nucleophilic attack at meta positions.

Experimental validation via Hammett plots (ρ ≈ +2.5 for nitro-group NAS) is recommended .

Advanced: How should researchers address contradictory data in toxicity studies of halogenated phenolic compounds?

Answer:
Follow systematic literature screening protocols, as outlined in chlorophenol toxicological assessments :

Inclusion Criteria: Prioritize peer-reviewed studies with defined exposure doses (e.g., LD50, IC50).

Data Harmonization: Normalize results across models (e.g., convert animal doses to human equivalents using body surface area scaling).

Confounder Analysis: Adjust for variables like solvent carriers (DMSO vs. saline) that alter bioavailability.

Mechanistic Studies: Use in vitro assays (e.g., CYP450 inhibition) to resolve discrepancies in metabolic pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.